molecular formula C36H35BrN6O5 B5558059 5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B5558059
M. Wt: 711.6 g/mol
InChI Key: BKYUNPXAKQEGAG-LYBHJNIJSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of triazole derivatives can include reactions starting from basic precursors undergoing condensation with hydrazine hydrate, followed by treatment with aromatic aldehydes to form arylidene hydrazides. Such processes highlight the intricate steps involved in creating compounds with specific functional groups and structural frameworks (Bekircan et al., 2008).

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the chemical behavior of a compound. Techniques like NMR and X-ray crystallography are commonly used for this purpose. For example, the determination of structure through single-crystal X-ray diffraction provides insights into the molecular arrangement and geometry, essential for predicting intermolecular interactions and reactivity (Kariuki et al., 2022).

Chemical Reactions and Properties

The chemical properties of a compound are influenced by its functional groups and molecular structure. Reactivity towards specific reagents can lead to the formation of new compounds, demonstrating the versatile nature of organic synthesis. For instance, the reaction with bromine or lithium exchange in triazole derivatives illustrates the potential for generating a wide array of products with varied biological activities (Iddon & Nicholas, 1996).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are closely tied to their molecular configuration. Understanding these properties is vital for applications in material science and pharmaceuticals. Crystal structure analysis, in particular, provides detailed information on the spatial arrangement of atoms within a compound, which is crucial for predicting its physical characteristics and interactions with other molecules (Ding et al., 2008).

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study by Bekircan et al. (2008) focused on the synthesis of derivatives similar to the compound and evaluated their anticancer activity against various cancer types. This research highlights the potential of such compounds in developing anticancer treatments [Bekircan et al., 2008].

π-Hole Tetrel Bonding Interactions

Ahmed et al. (2020) conducted research on triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions. These interactions were analyzed through various computational methods, underlining the significance of the compound's structure in chemical interactions [Ahmed et al., 2020].

Antimicrobial Activities

Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives, including structures similar to the compound in focus. They screened these compounds for antimicrobial activities, indicating the potential use of such compounds in developing new antimicrobial agents [Bektaş et al., 2010].

Reactions of Phthalimidin-2-ylacetic Acid Derivatives

Scartoni et al. (1979) explored the reactions of phthalimidin-2-ylacetic acid derivatives, leading to the formation of various heterocyclic compounds. This research demonstrates the compound's versatility in synthesizing a range of chemical structures [Scartoni et al., 1979].

Radical Scavenging Activity

Li et al. (2012) isolated new nitrogen-containing bromophenols, which are structurally related to the compound . These bromophenols showed potent scavenging activity against radicals, suggesting the compound's potential in developing antioxidants [Li et al., 2012].

properties

IUPAC Name

5-(3-bromophenyl)-3-[2-[(7E)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35BrN6O5/c1-3-47-27-15-11-22(12-16-27)19-24-7-5-10-29-31(24)39-43(33(29)23-13-17-28(18-14-23)48-4-2)30(44)21-41-34-32(38-40-41)35(45)42(36(34)46)26-9-6-8-25(37)20-26/h6,8-9,11-20,29,32-34H,3-5,7,10,21H2,1-2H3/b24-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYUNPXAKQEGAG-LYBHJNIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)Br)N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)Br)N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35BrN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromophenyl)-1-{2-[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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